(Rac)-Norcantharidin

Beschreibung

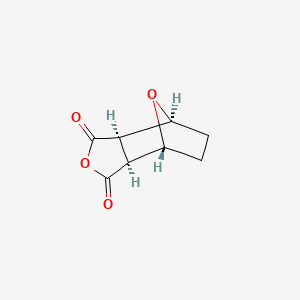

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAABVEXCGCXWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3C(C1O2)C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884158 | |

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5442-12-6, 51154-98-4, 29745-04-8 | |

| Record name | Hexahydro-4,7-epoxyisobenzofuran-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5442-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcantharidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC148536 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 29745-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3, hexahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-4,7-Epoxyisobenzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Rac)-Norcantharidin: A Technical Guide on Chemical Structure, Properties, and Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcantharidin (B1212189) (NCTD) is a demethylated analog of cantharidin (B1668268), a bioactive compound historically isolated from blister beetles (Mylabris phalerata)[1][2]. (Rac)-Norcantharidin refers to the racemic mixture of this compound[3]. While cantharidin itself exhibits potent anticancer activity, its clinical application is limited by significant toxicity[4][5][6]. NCTD was developed to retain the therapeutic efficacy of its parent compound while exhibiting a more favorable toxicity profile, particularly with reduced myelosuppression and urinary tract irritation[1][7][8]. Synthetically accessible, NCTD has been utilized in China for the treatment of various cancers, including primary hepatoma[1][2][9][10].

This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and multifaceted mechanisms of action. It summarizes quantitative data on its biological activity and presents detailed protocols for key experimental assays, aiming to serve as a valuable resource for professionals in oncology research and drug development.

Chemical Structure and Physicochemical Properties

This compound, systematically named (1S,2R,6S,7R)-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione, is a bridged bicyclic heterocyclic compound[11]. It is the demethylated derivative of cantharidin[1][12]. The structure is characterized by a 7-oxabicyclo[2.2.1]heptane core fused with a dicarboxylic anhydride (B1165640) group[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₄ | [1][11] |

| Molecular Weight | 168.15 g/mol | [1][11] |

| CAS Number | 5442-12-6 | [3][13] |

| Appearance | Colorless, odorless, crystalline powder | [1] |

| Solubility | Slightly soluble in water and ethanol; Soluble in hot water and acetone. | [1][5] |

| XLogP3-AA | -0.1 | [11] |

Synthesis

Norcantharidin can be efficiently synthesized via a Diels-Alder reaction between furan (B31954) and maleic anhydride[1][14]. This method provides a straightforward and scalable route to the core bicyclic structure, facilitating the production of NCTD and its derivatives for research and clinical use[14]. Subsequent modifications and derivatizations can be performed to explore structure-activity relationships[15][16][17].

Pharmacological Properties and Mechanism of Action

NCTD exerts its anticancer effects through multiple mechanisms, including the inhibition of key cellular enzymes, induction of programmed cell death (apoptosis and autophagy), and cell cycle arrest[1][2][10].

Inhibition of Protein Phosphatases

A primary molecular mechanism of Norcantharidin is the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)[6][7][18]. PP2A is a crucial tumor suppressor that regulates numerous signaling pathways involved in cell growth, proliferation, and apoptosis[7]. By inhibiting PP2A, NCTD disrupts cellular signaling homeostasis, leading to cell cycle arrest and apoptosis[7]. It generally displays a degree of selectivity for PP2A over PP1[19].

Induction of Apoptosis

NCTD is a potent inducer of apoptosis in a wide range of cancer cell lines[1][2]. This process is mediated through several distinct signaling pathways.

-

Extrinsic (Death Receptor) Pathway : NCTD has been shown to upregulate the CD95 receptor (Fas) and its ligand (CD95L), leading to the activation of the initiator caspase-8 and subsequent executioner caspases, culminating in apoptosis in colorectal cancer cells[9].

-

Intrinsic (Mitochondrial) Pathway : The mitochondrial pathway is a common mechanism for NCTD-induced apoptosis. It involves the release of cytochrome c from the mitochondria into the cytosol, which triggers the activation of caspase-9[20]. This release is often regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins, a ratio that NCTD shifts in favor of apoptosis[20].

-

MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathways, including ERK and JNK, are involved in mediating NCTD's effects. Persistent activation of the JNK signaling pathway has been identified as a crucial step in NCTD-induced apoptosis in hepatoma cells[21].

-

TR3 Dependent Pathway : In melanoma cells, NCTD can induce the translocation of the orphan nuclear receptor TR3 from the nucleus to the mitochondria. There, TR3 interacts with Bcl-2, promoting the release of cytochrome c and inducing apoptosis[22].

-

Endoplasmic Reticulum (ER) Stress : NCTD can induce ER stress, leading to the activation of the PERK, IRE1α, and ATF4-CHOP pathways, which subsequently trigger apoptosis in cervical cancer cells[23].

References

- 1. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploiting protein phosphatase inhibitors based on cantharidin analogues for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of norcantharidin, a protein phosphatase type-2A inhibitor, on the growth of normal and malignant haemopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis by norcantharidin in human colorectal carcinoma cell lines: involvement of the CD95 receptor/ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Norcantharidin | C8H8O4 | CID 9877482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound (Standard) | this compound标准品 | MCE [medchemexpress.cn]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and anticancer activity of a series of norcantharidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Norcantharimides, synthesis and anticancer activity: Synthesis of new norcantharidin analogues and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Synthesis and anticancer activity of norcantharidin-galactose derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Norcantharidin-induced apoptosis in oral cancer cells is associated with an increase of proapoptotic to antiapoptotic protein ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Norcantharidin induces melanoma cell apoptosis through activation of TR3 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Norcantharidin inhibits the malignant progression of cervical cancer by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Norcantharidin vs. Norcantharidin Stereoisomers: An In-depth Technical Guide on Stereospecific Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcantharidin (B1212189) (NCTD), a demethylated analog of cantharidin, is a potent inhibitor of protein phosphatase 1 (PP1) and 2A (PP2A) and exhibits significant anti-tumor activity. It is commonly used in its racemic form, ((Rac)-Norcantharidin). However, the existence of stereoisomers raises critical questions about their differential biological activities and therapeutic potential. This technical guide provides a comprehensive overview of the comparative activities of racemic Norcantharidin and its stereoisomers, focusing on their synthesis, cytotoxicity against cancer cell lines, protein phosphatase inhibition, and the underlying signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key biological processes to aid researchers in the field of drug discovery and development.

Introduction

Norcantharidin, the anhydride (B1165640) of exo,exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, possesses a unique bridged bicyclic structure that gives rise to stereoisomerism. The relative orientation of the anhydride ring to the oxygen bridge defines the exo and endo isomers. While the exo form is the therapeutically relevant isomer, the synthesis and activities of various derivatives with differing stereochemistry have been explored to understand the structure-activity relationships (SAR) that govern their biological effects. This guide will delve into the nuances of Norcantharidin's stereospecific activity.

Synthesis and Stereochemistry

The synthesis of Norcantharidin typically proceeds via a Diels-Alder reaction between furan (B31954) and maleic anhydride, which results in the exo isomer. Subsequent hydrogenation of the double bond yields Norcantharidin[1][2]. The synthesis of various Norcantharidin analogs has been extensively reported, with modifications aimed at enhancing solubility, reducing toxicity, and improving anti-cancer efficacy[3][4].

While detailed protocols for the chiral separation of Norcantharidin itself are not extensively published in the readily available literature, general methods for chiral separations using techniques like High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are well-established for similar compounds.

Comparative Biological Activity: this compound vs. Stereoisomers

While comprehensive studies directly comparing the racemic mixture of Norcantharidin with its purified stereoisomers are limited, research on the stereoisomers of Norcantharidin derivatives provides valuable insights into the potential for stereospecific activity.

Protein Phosphatase Inhibition

Norcantharidin and its analogs are well-documented inhibitors of the serine/threonine protein phosphatases PP1 and PP2A[5][6]. This inhibition is a key mechanism of their anti-cancer effects.

Table 1: Inhibition of Protein Phosphatases by Norcantharidin and its Analogs

| Compound | Target | IC50 (µM) | Selectivity (PP1/PP2A) | Reference |

| Norcantharidin | PP1 | 9.0 ± 1.4 | 0.33 | [7] |

| PP2A | 3.0 ± 0.4 | [7] | ||

| Morphilino-substituted analog (9) | PP2A | 2.8 ± 0.10 | - | [7] |

| Thiomorpholine-substituted analog (10) | PP1 | 3.2 ± 0 | 1.59 | [7] |

| PP2A | 5.1 ± 0.41 | [7] | ||

| Amide-acid analog (23) | PP1 | ~15 | ~0.2 | [5] |

| PP2A | ~3 | [5] | ||

| Amide-acid analog (24) | PP1 | ~15 | ~0.2 | [5] |

| PP2A | ~3 | [5] |

Cytotoxicity in Cancer Cell Lines

The anti-proliferative effects of Norcantharidin and its analogs have been evaluated across a wide range of cancer cell lines.

Table 2: Cytotoxicity of this compound and its Analogs against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |

| Norcantharidin | HT29 | Colorectal | ~45 | [7] |

| SW480 | Colorectal | ~45 | [7] | |

| MCF-7 | Breast | 7.5 | ||

| A2780 | Ovarian | 4.4 | ||

| BE2-C | Neuroblastoma | 3.7 | ||

| HCT116 | Colorectal | 54.71 ± 4.53 (48h IC50) | [8] | |

| HT-29 | Colorectal | 41.73 ± 7.69 (48h IC50) | [8] | |

| Morphilino-substituted analog (9) | Various | - | ~9.6 | [7] |

| trans-27 (Norcantharidin-inspired analog) | MCF-7 | Breast | 2.9 | |

| HT29 | Colorectal | 6.4 | ||

| A2780 | Ovarian | 2.2 | ||

| BE2-C | Neuroblastoma | 2.2 |

Studies on the stereoisomers of Norcantharidin-inspired tetrahydroepoxyisoindole carboxamides have shown that trans isomers can exhibit marginally increased cytotoxicity compared to their cis counterparts. However, another study on a different set of diastereomeric pairs found no significant difference in cytotoxicity. This suggests that the impact of stereochemistry on cytotoxicity may be dependent on the specific structural modifications of the Norcantharidin scaffold.

Signaling Pathways Modulated by Norcantharidin

Norcantharidin induces apoptosis and cell cycle arrest in cancer cells through the modulation of several key signaling pathways.

MAPK Signaling Pathway

Norcantharidin has been shown to induce apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically involving the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun NH2-terminal Kinase (JNK)[9][10].

Caption: Norcantharidin-induced MAPK signaling pathway leading to apoptosis.

Cell Cycle Regulation

Norcantharidin can induce cell cycle arrest, often at the G2/M phase, in various cancer cell lines. This is a common mechanism for anti-cancer drugs that interfere with cell division.

Caption: Experimental workflow for cell cycle analysis.

Detailed Experimental Protocols

Protein Phosphatase (PP1 and PP2A) Inhibition Assay

This colorimetric assay measures the inhibition of PP1 and PP2A activity.

Materials:

-

Recombinant PP1 and PP2A enzymes

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, 1 mM MnCl2, 0.5 mg/mL BSA, pH 7.4)

-

This compound and its stereoisomers

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds (this compound and its stereoisomers).

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the respective phosphatase enzyme (PP1 or PP2A).

-

Pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the reaction by adding pNPP to each well.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1 M Na2CO3).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 values.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of the compounds on cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT116, HT-29, MCF-7)

-

Cell culture medium and supplements

-

This compound and its stereoisomers

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or its stereoisomers for 24, 48, or 72 hours.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 values.

Western Blot Analysis for MAPK Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway.

Materials:

-

Cancer cell lines

-

This compound and its stereoisomers

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture and treat cells with the compounds as described for the MTT assay.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Caption: General workflow for Western blot analysis.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action involving the inhibition of protein phosphatases and modulation of key signaling pathways. While the currently available literature provides limited direct comparative data on the stereospecific activities of the parent Norcantharidin isomers, studies on its derivatives suggest that stereochemistry can influence biological activity, including cytotoxicity. Further research focusing on the synthesis, chiral separation, and parallel biological evaluation of individual Norcantharidin stereoisomers is warranted. Such studies will be crucial for elucidating the precise structure-activity relationships and could lead to the development of more potent and selective anti-cancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to undertake these important investigations.

References

- 1. Cytotoxicity of a Series of Norcantharidin-Inspired Tetrahydroepoxyisoindole Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Norcantharidin analogues: synthesis, anticancer activity and protein phosphatase 1 and 2A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of norcantharidin analogues: towards PP1 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vitro Anticancer Effects of (Rac)-Norcantharidin

This compound (NCTD), a demethylated analog of cantharidin, is a small molecule compound that has garnered significant interest in oncology research.[1] Used clinically in China for cancer treatment, NCTD exhibits a multi-targeted anticancer profile with lower toxicity compared to its parent compound, cantharidin.[1][2][3] This technical guide provides a comprehensive overview of the in vitro anticancer effects of NCTD, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanisms of Action

NCTD exerts its anticancer effects by modulating a variety of cellular processes, primarily through the induction of apoptosis, cell cycle arrest, and autophagy. These effects are mediated by its influence on several key signaling pathways.

Induction of Apoptosis

NCTD induces programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic (Mitochondrial) Pathway : NCTD treatment leads to the phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL, which inhibits their function.[2][4] This disrupts the mitochondrial membrane potential (ΔΨm), causing the release of cytochrome c from the mitochondria into the cytoplasm.[2][5] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to DNA fragmentation and apoptosis.[4][6]

-

Extrinsic (Death Receptor) Pathway : NCTD can upregulate the expression of Fas and its ligand (FasL), activating the death receptor pathway.[5] It also activates the TRAIL-R2/DR5 signal transduction pathway.[2] This activation leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8 and caspase-10, which then activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[2][5]

Cell Cycle Arrest

A primary mechanism of NCTD's antiproliferative effect is the induction of cell cycle arrest, predominantly at the G2/M phase.[2][7][8]

-

G2/M Phase Arrest : NCTD treatment increases the expression and phosphorylation of p21Cip1/Waf1 and CDC25C.[2][4] The upregulation of the cyclin-dependent kinase inhibitor p21 and alterations in CDC25C (a phosphatase that activates the cyclin B1/Cdk1 complex) prevent cells from entering mitosis.[2][9] While initial exposure can increase cyclin B1-associated kinase activity, prolonged treatment leads to a significant reduction in cyclin B1 protein levels, solidifying the mitotic arrest.[4]

-

S Phase Arrest : In some cancer cell lines, such as human bladder cancer TSGH 8301 cells, NCTD has been shown to induce S-phase arrest.[5]

Modulation of Key Signaling Pathways

NCTD's effects on apoptosis and the cell cycle are controlled by its interaction with several upstream signaling cascades.

-

MAPK Pathway : NCTD activates the extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK) pathways, which are critically involved in its pro-apoptotic effects.[6] However, it does not appear to activate the p38 MAPK pathway.[6]

-

PI3K/Akt/NF-κB Pathway : In mantle cell lymphoma, NCTD has been shown to downregulate the PI3K/Akt pathway, which subsequently prevents the phosphorylation and nuclear translocation of NF-κB, a key transcription factor for cell survival genes like Bcl-2 and cyclin D1.[10][11]

-

c-Met/mTOR Pathway : NCTD can induce cytotoxic autophagy in hepatocellular carcinoma cells by inhibiting the c-Met/mTOR signaling pathway.[2]

-

TRAF5/NF-κB Pathway : In colorectal cancer cells, NCTD's anticancer activity is linked to its regulation of the TRAF5/NF-κB signaling pathway.[3]

Quantitative Data on Anticancer Efficacy

The cytotoxic and antiproliferative effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 24 h | 104.27 ± 13.31 | [3] |

| 48 h | 54.71 ± 4.53 | [3] | ||

| 72 h | 37.68 ± 3.92 | [3] | ||

| HT-29 | Colorectal Cancer | 24 h | 118.40 ± 6.06 | [3] |

| 48 h | 41.73 ± 7.69 | [3] | ||

| 72 h | 24.12 ± 1.37 | [3] | ||

| LoVo | Colorectal Cancer | 48 h | 9.46 (IC20) | [12] |

| DLD-1 | Colorectal Cancer | 48 h | 50.47 (IC20) | [12] |

| HL-60 | Leukemia | 24 h | ~50 | [13] |

| A549 | Non-Small Cell Lung | Not Specified | Dose-dependent | [8] |

| HepG2 | Hepatocellular Carcinoma | 48 h | ~30 (µg/ml) | [6] |

| Z138 | Mantle Cell Lymphoma | 24 h | Dose-dependent | [10] |

| Mino | Mantle Cell Lymphoma | 24 h | Dose-dependent | [10] |

Note: Some studies report dose-dependent effects without specifying IC50 values. Conversion from µg/ml to µM for HepG2 uses NCTD's molecular weight of 168.15 g/mol .

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | Concentration | Time | Effect | Reference |

| HL-60 | 5, 10, 50 µmol/L | 24 h | Blockage of S and G2+M phases | [13] |

| A549 | 0, 5, 10, 20, 40 µM | 24 h | G2/M phase arrest | [8] |

| Dose-dependent increase in apoptosis | [8] | |||

| Jurkat T cells | Not Specified | Not Specified | G2/M phase arrest | [7] |

| SK-N-SH | 0-40 µmol/L | 24 h | G2/M phase arrest | [14] |

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the anticancer effects of this compound, based on methodologies cited in the literature.[15][16][17]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle : The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.

-

Protocol :

-

Cell Seeding : Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of NCTD (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO). Incubate for desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

-

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle : In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

-

Protocol :

-

Cell Treatment : Culture and treat cells with NCTD as described for the viability assay.

-

Cell Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining : Resuspend approximately 1×106 cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.

-

Quantification :

-

Annexin V(-) / PI(-) : Viable cells

-

Annexin V(+) / PI(-) : Early apoptotic cells

-

Annexin V(+) / PI(+) : Late apoptotic/necrotic cells

-

Annexin V(-) / PI(+) : Necrotic cells

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Protocol :

-

Cell Treatment : Treat cells with NCTD for the desired duration (e.g., 24 hours).

-

Harvesting : Collect cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation : Incubate for 30 minutes at room temperature in the dark.

-

Analysis : Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Quantification : Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the pathways modulated by NCTD.

-

Protocol :

-

Protein Extraction : Treat cells with NCTD, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE : Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Caspase-3, Cyclin B1, p-ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

-

Analysis : Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

References

- 1. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effector mechanisms of norcantharidin-induced mitotic arrest and apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Norcantharidin induces cell cycle arrest and inhibits progression of human leukemic Jurkat T cells through mitogen-activated protein kinase-mediated regulation of interleukin-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.amegroups.cn [cdn.amegroups.cn]

- 9. Anticancer activity and mechanisms of norcantharidin-Nd3II on hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Norcantharidin Sensitizes Colorectal Cancer Cells to Radiotherapy via Reactive Oxygen Species–DRP1-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Norcantharidin Induces HL-60 Cells Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ar.iiarjournals.org [ar.iiarjournals.org]

(Rac)-Norcantharidin: A Deep Dive into its Modulation of the Tumor Microenvironment

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, has emerged as a promising multi-target anti-cancer agent.[1][2] Beyond its direct cytotoxic effects on tumor cells, NCTD exhibits profound immunomodulatory and anti-angiogenic properties, significantly impacting the complex tumor microenvironment (TME). This guide provides a comprehensive technical overview of the mechanisms by which NCTD reshapes the TME, focusing on key signaling pathways, quantitative effects on cellular components, and detailed experimental methodologies. The information presented is intended to empower researchers and drug development professionals in harnessing the therapeutic potential of NCTD.

Introduction

The tumor microenvironment, a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix, plays a pivotal role in tumor progression, metastasis, and therapeutic resistance. This compound, a synthetic derivative of a traditional Chinese medicine component, has garnered significant attention for its ability to modulate this intricate network.[1][3] With a favorable toxicity profile compared to its parent compound, cantharidin, NCTD is being actively investigated for its pleiotropic anti-cancer effects.[4] This document synthesizes the current understanding of NCTD's impact on the TME, with a focus on its effects on immune cell polarization and angiogenesis.

Modulation of the Immune Microenvironment

NCTD orchestrates a shift in the immune landscape of the TME from an immunosuppressive to an anti-tumor state. This is primarily achieved through the repolarization of tumor-associated macrophages (TAMs) and the induction of apoptosis in regulatory T cells (Tregs).

Repolarization of Tumor-Associated Macrophages (TAMs)

NCTD promotes the polarization of TAMs from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype.[3][5] M1 macrophages are characterized by the secretion of pro-inflammatory cytokines and their ability to present tumor antigens, thereby stimulating an adaptive immune response.[3]

Signaling Pathway: The primary mechanism involves the inhibition of the JAK2/STAT3 signaling pathway .[3][6] NCTD has been shown to downregulate the phosphorylation of JAK2 and STAT3 in colorectal cancer cells.[7] This inhibition leads to an increase in the secretion of Colony-Stimulating Factor 2 (CSF2), also known as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), by both cancer cells and macrophages.[3][5] CSF2 is a key cytokine that drives the differentiation and activation of macrophages towards the M1 lineage.[3]

References

- 1. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Norcantharidin promotes M1 macrophage polarization and suppresses colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Norcantharidin promotes M1 macrophage polarization and suppresses colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(Rac)-Norcantharidin: A Technical Guide for Hepatocellular Carcinoma Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, has emerged as a compound of significant interest in hepatocellular carcinoma (HCC) research. Possessing a more favorable toxicity profile than its parent compound, NCTD has demonstrated potent anti-tumor activities, including the induction of apoptosis and autophagy, and the inhibition of tumor metastasis. This technical guide provides an in-depth overview of the core mechanisms of NCTD in HCC, detailed experimental protocols for its study, and a summary of key quantitative data. Furthermore, this guide presents visual representations of the critical signaling pathways modulated by NCTD, offering a comprehensive resource for researchers in the field of oncology and drug development.

Introduction

Hepatocellular carcinoma (HCC) remains a major global health challenge with a high mortality rate. The quest for more effective and less toxic therapeutic agents is a paramount objective in oncology research. This compound (NCTD) has been identified as a promising candidate due to its multifaceted anti-cancer properties. This document serves as a technical resource, consolidating the current understanding of NCTD's action in HCC to facilitate further research and development.

Mechanism of Action in Hepatocellular Carcinoma

NCTD exerts its anti-tumor effects on HCC through several interconnected mechanisms:

-

Induction of Apoptosis: NCTD has been shown to induce programmed cell death in HCC cells. This is a primary mechanism of its anti-cancer activity.

-

Induction of Autophagy: Beyond apoptosis, NCTD can trigger autophagic cell death in HCC cells, further contributing to its cytotoxic effects.[1]

-

Inhibition of Metastasis: NCTD can suppress the migration and invasion of HCC cells, key processes in tumor metastasis.

-

Modulation of Key Signaling Pathways: NCTD's anti-tumor activity is mediated through its influence on critical intracellular signaling cascades, primarily the c-Met-mTOR and JAK/STAT3 pathways. It has also been shown to impact the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on NCTD in various HCC cell lines.

Table 1: IC50 Values of this compound in Hepatocellular Carcinoma Cell Lines

| Cell Line | NCTD Concentration (µM) | Incubation Time (hours) | Assay Method | Reference |

| HepG2 | 20, 40, 60 | Not Specified | CCK-8 | [2] |

| Huh7 | 20, 40, 60 | Not Specified | CCK-8 | [2] |

| MHCC97-H | 20, 40, 60 | Not Specified | CCK-8 | [2] |

| Huh7 | 0-20 | 24 | MTT | [3] |

| HepG2 | 25, 50, 100, 200 (as NCTD-NLC) | 24, 48 | MTT | [4] |

| HepG2, Hepa 1-6 | 50 | 48 | MTT | [5] |

Table 2: this compound-Induced Apoptosis in Hepatocellular Carcinoma Cell Lines

| Cell Line | NCTD Concentration (µg/ml) | Treatment Duration (hours) | Apoptosis Rate (%) | Method | Reference |

| HepG2 | 10 | 24 | 18.23 ± 1.19 | Flow Cytometry (Annexin V-FITC) | [6] |

| HepG2 | 20 | 24 | 32.5 ± 2.30 | Flow Cytometry (Annexin V-FITC) | [6] |

| HepG2 | 40 | 24 | 48.23 ± 1.17 | Flow Cytometry (Annexin V-FITC) | [6] |

| HepG2 | Not specified (as NCTD-NLC) | Not Specified | Concentration-dependent increase | Flow Cytometry | [4] |

| HepG2, Hepa 1-6 | 50 µM (with 2-DG) | 48 | Increased nuclear condensation | DAPI staining | [5] |

Key Signaling Pathways Modulated by this compound

NCTD's therapeutic effects in HCC are intricately linked to its ability to modulate key signaling pathways that govern cell survival, proliferation, and metastasis.

The c-Met/mTOR Signaling Pathway

The c-Met receptor tyrosine kinase and the downstream mammalian target of rapamycin (B549165) (mTOR) are frequently dysregulated in HCC. NCTD has been shown to inhibit this pathway.[4] By reducing the phosphorylation of both c-Met and mTOR, NCTD can induce autophagic cell death in HCC cells.[4]

The JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is another critical mediator of HCC progression. NCTD has been demonstrated to suppress this signaling cascade. By inhibiting the JAK2/STAT3 pathway, NCTD can impede interleukin-6 (IL-6)-induced epithelial-mesenchymal transition (EMT) and cell invasiveness in HCC cells.[7]

The PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in HCC. While the direct inhibitory effects of NCTD on this pathway are part of a broader mechanism shared with its parent compound, cantharidin, it is understood that inhibition of upstream signals like c-Met can lead to downstream suppression of PI3K/Akt/mTOR signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on HCC cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of NCTD on HCC cells.

-

Cell Seeding: Seed HCC cells (e.g., Huh7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[3][5]

-

NCTD Treatment: Treat the cells with various concentrations of NCTD (e.g., 0, 2.5, 5, 10, 20, 50 µM) and a vehicle control (DMSO) for 24 to 48 hours.[3][5]

-

MTT Incubation: After the treatment period, remove the media and add 100 µL of MTT solution (5 mg/mL in culture media) to each well. Incubate for 3-4 hours at 37°C.[5]

-

Formazan (B1609692) Solubilization: Discard the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Quantify the results by measuring the absorbance at 590 nm using a microplate reader.[5]

References

- 1. IL-6/STAT3 signaling pathway induces prostate apoptosis response protein-4(PAR-4) to stimulate malignant behaviors of hepatocellular carcinoma cells | Annals of Hepatology [elsevier.es]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PI3K/AKT/mTOR-Dependent Stabilization of Oncogenic Far-Upstream Element Binding Proteins in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Anti-Cancer Potential of Racemic Norcantharidin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcantharidin (B1212189) (NCTD), a demethylated analog of cantharidin (B1668268), has emerged as a compound of significant interest in oncology research. Derived from the blister beetle (Mylabris phalerata), cantharidin has a long history in traditional Chinese medicine for its anti-cancer properties. However, its clinical utility has been hampered by significant toxicity. Racemic norcantharidin, a synthetic derivative, retains the therapeutic efficacy of its parent compound but exhibits a more favorable toxicity profile, making it a promising candidate for further drug development.[1][2][3] This technical guide provides a comprehensive overview of the effects of racemic norcantharidin on various cancer cell lines, detailing its impact on cell viability, apoptosis, and cell cycle progression. It further elucidates the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of cancer therapeutics.

Quantitative Efficacy of Racemic Norcantharidin on Cancer Cell Lines

The cytotoxic and anti-proliferative effects of racemic norcantharidin have been quantified across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The following tables summarize the reported IC50 values of racemic norcantharidin, providing a comparative view of its efficacy.

| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 24h | 104.27 ± 13.31 | [1] |

| 48h | 54.71 ± 4.53 | [1] | ||

| 72h | 37.68 ± 3.92 | [1] | ||

| HT-29 | Colorectal Cancer | 24h | 118.40 ± 6.06 | [1] |

| 48h | 41.73 ± 7.69 | [1] | ||

| 72h | 24.12 ± 1.37 | [1] | ||

| HeLa | Cervical Cancer | 72h | 40.96 ± 5.33 | [4][5] |

| SiHa | Cervical Cancer | 72h | 100.12 ± 0.30 | [5] |

| MDA-MB-231 | Breast Cancer | 24h, 48h, 72h | 6, 30, 60 (Dose-dependent inhibition) | [6] |

| KB | Oral Cancer | 24h | 15.06 µg/ml | [7] |

| Normal Buccal Keratinocytes | Normal Oral Cells | 24h | 216.29 µg/ml | [7] |

Note: IC50 values can vary based on experimental conditions such as cell density and assay methodology.

Core Mechanisms of Action

Racemic norcantharidin exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Induction

NCTD has been consistently shown to trigger apoptosis in a variety of cancer cells. This is evidenced by morphological changes such as nuclear condensation and DNA fragmentation.[8] The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of a series of caspases.

Cell Cycle Arrest

In addition to inducing apoptosis, norcantharidin disrupts the normal progression of the cell cycle, often causing an accumulation of cells in the G2/M phase.[6] This prevents cancer cells from dividing and proliferating.

Key Signaling Pathways Modulated by Racemic Norcantharidin

The anti-tumor activity of racemic norcantharidin is underpinned by its ability to modulate several critical intracellular signaling pathways that govern cell survival, proliferation, and death.

Caspase and Mitochondrial Pathway

NCTD treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[9] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a crucial role in regulating cell growth and apoptosis. In HeLa cells, norcantharidin has been shown to induce apoptosis by upregulating the phosphorylation of JNK and subsequently ERK, while p38 MAPK activation was not observed.[8][10]

TRAF5/NF-κB Signaling Pathway in Colorectal Cancer

In colorectal cancer cell lines HCT116 and HT-29, norcantharidin was found to downregulate the expression of TRAF5, a key regulator of the NF-κB signaling pathway.[1] This leads to a decrease in the phosphorylation of IκBα and p65, ultimately inhibiting the NF-κB pathway and promoting apoptosis.[1]

Akt/NF-κB Signaling Pathway in Breast Cancer

In the highly metastatic human breast cancer cell line MDA-MB-231, norcantharidin has been shown to suppress cell growth by inhibiting the Akt and NF-κB signaling pathways.[6][11] Treatment with NCTD reduces the phosphorylation of Akt and the expression of NF-κB.[6][11]

YAP Pathway in Non-Small Cell Lung Cancer (NSCLC)

Norcantharidin has demonstrated the ability to reverse cisplatin (B142131) resistance in NSCLC cells by regulating the Yes-associated protein (YAP) pathway.[12][13][14] Combined treatment with NCTD and cisplatin significantly sensitizes resistant cells to cisplatin-induced growth inhibition by reducing YAP promoter activity and the expression of its target genes.[12][14]

αvβ6-ERK Signaling Pathway in Colon Cancer

In HT-29 colon cancer cells, norcantharidin induces apoptosis by targeting the αvβ6-extracellular signal-related kinase (ERK) signaling pathway.[13][15][16] Treatment with NCTD leads to a decrease in the expression of αvβ6 integrin and a reduction in the phosphorylation of ERK, thereby disrupting this pro-survival pathway.[13][15][16]

Experimental Protocols

This section provides an overview of the standard methodologies used in the cited research to evaluate the effects of racemic norcantharidin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of racemic norcantharidin for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (typically around 570 nm).

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Cells are treated with norcantharidin, then harvested.

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium (B1200493) Iodide (PI, which stains the DNA of late apoptotic and necrotic cells with compromised membranes).

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Cells are treated with norcantharidin, harvested, and fixed (e.g., with ethanol).

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with PI, which intercalates with DNA.

-

Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.

-

Cell Seeding: Cells are grown to form a confluent monolayer in a culture plate.

-

Creating the Wound: A sterile pipette tip is used to create a scratch or "wound" in the monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with a medium containing norcantharidin or a control.

-

Imaging: Images of the wound are captured at different time points (e.g., 0, 24, 48 hours).

-

Analysis: The rate of wound closure is measured to determine the effect of norcantharidin on cell migration.

Conclusion and Future Directions

Racemic norcantharidin demonstrates significant anti-cancer activity across a range of cancer cell lines by inducing apoptosis and cell cycle arrest. Its ability to modulate multiple key signaling pathways, including the caspase, MAPK, NF-κB, and YAP pathways, highlights its potential as a multi-targeted therapeutic agent. The favorable toxicity profile of norcantharidin compared to cantharidin further enhances its clinical promise.

Future research should focus on in vivo studies to validate the efficacy and safety of racemic norcantharidin in preclinical animal models. Further investigation into its potential synergistic effects when combined with other chemotherapeutic agents or targeted therapies is also warranted. The development of novel drug delivery systems could enhance its bioavailability and tumor-targeting capabilities, further optimizing its therapeutic index.[3][17] A deeper understanding of the molecular mechanisms underlying its action will be crucial for the rational design of clinical trials and the successful translation of this promising compound into a valuable tool in the fight against cancer.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. ibidi.com [ibidi.com]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Norcantharidin reverses cisplatin resistance and inhibits the epithelial mesenchymal transition of human non-small lung cancer cells by regulating the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Norcantharidin induces apoptosis in HeLa cells through caspase, MAPK, and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.amegroups.cn [cdn.amegroups.cn]

- 11. Suppression of growth of highly-metastatic human breast cancer cells by norcantharidin and its mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. Norcantharidin reverses cisplatin resistance and inhibits the epithelial mesenchymal transition of human non-small lung cancer cells by regulating the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blot Protocol | Proteintech Group [ptglab.com]

- 15. Norcantharidin induces HT-29 colon cancer cell apoptosis through the alphavbeta6-extracellular signal-related kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Norcantharidin induces HT‐29 colon cancer cell apoptosis through the αvβ6–extracellular signal‐related kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Norcantharidin: A Deep Dive into its Biological Activity and Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin (B1668268), has emerged as a compound of significant interest in oncology research. Possessing a more favorable toxicity profile than its parent compound, NCTD has demonstrated potent anti-tumor activities across a spectrum of cancer types. This technical guide provides a comprehensive overview of the biological activity of this compound, its molecular targets, and the signaling pathways it modulates, with a focus on quantitative data and detailed experimental methodologies.

Core Biological Activities

NCTD exerts its anti-cancer effects through a multi-pronged approach, primarily by inhibiting cell proliferation, inducing programmed cell death (apoptosis), and causing cell cycle arrest. It has also been shown to inhibit tumor metastasis and induce autophagy in cancer cells.[1][2]

Primary Molecular Targets: Protein Phosphatases

The principal molecular targets of this compound are the serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[3][4] These enzymes play crucial roles in regulating a multitude of cellular processes, and their inhibition by NCTD disrupts normal cellular signaling, leading to an anti-tumor response.

Quantitative Inhibition Data

The inhibitory potency of NCTD against PP1 and PP2A has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of NCTD required to inhibit 50% of the enzyme's activity.

| Compound | Target | IC50 (µM) | Reference |

| This compound | PP1 | 9.0 ± 1.4 | [5] |

| This compound | PP2A | 3.0 ± 0.4 | [5] |

| Morphilino-substituted NCTD analogue | PP2A | 2.8 ± 0.10 | [5] |

| Thiomorpholine-substituted NCTD analogue | PP1 | 3.2 ± 0 | [5] |

| Thiomorpholine-substituted NCTD analogue | PP2A | 5.1 ± 0.41 | [5] |

| Cantharidin Analogue 19 | PP1 | 5.9 ± 2.2 | [5] |

| Cantharidin Analogue 19 | PP2A | 0.79 ± 0.1 | [5] |

| NCTD Analogue 10 | PP1 | 13 ± 5 | [6] |

| NCTD Analogue 10 | PP2A | 7 ± 3 | [6] |

| NCTD Analogue 16 | PP1 | 18 ± 8 | [6] |

| NCTD Analogue 16 | PP2A | 3.2 ± 0.4 | [6] |

Anti-Proliferative and Cytotoxic Activity

NCTD has demonstrated significant dose- and time-dependent inhibition of cell viability across a wide range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Time Point(s) | Reference |

| HCT116 | Colorectal Cancer | 104.27 ± 13.31, 54.71 ± 4.53, 37.68 ± 3.92 | 24h, 48h, 72h | [7] |

| HT-29 | Colorectal Cancer | 118.40 ± 6.06, 41.73 ± 7.69, 24.12 ± 1.37 | 24h, 48h, 72h | [7] |

| Various | Colorectal, Breast, Ovarian, Lung, Skin, Prostate, Neuroblastoma, Glioblastoma | ~45 (GI50) | Not Specified | [5] |

| MCF-7 | Breast Cancer | 105.34 | 72h | [8] |

| C-33A, HeLa | Cervical Cancer | Concentration-dependent inhibition observed | Not Specified | [9] |

Key Signaling Pathways Modulated by this compound

The inhibition of PP1 and PP2A by NCTD triggers a cascade of downstream signaling events, ultimately leading to the observed anti-cancer effects.

Apoptosis Induction Pathways

NCTD induces apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

NCTD upregulates the expression of Fas and Fas Ligand (FasL), initiating the extrinsic pathway through caspase-8 activation.[10] Concurrently, it modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane potential loss, cytochrome c release, and subsequent activation of caspase-9 in the intrinsic pathway.[11] Both pathways converge on the activation of the executioner caspase-3, leading to apoptosis.[11][12]

Cell Cycle Regulation

NCTD has been shown to induce cell cycle arrest at various phases, depending on the cell type and concentration. This is often associated with the modulation of key cell cycle regulatory proteins.

For instance, in some cancer cells, NCTD upregulates the expression and phosphorylation of p21 and CDC25C, while downregulating Cyclin B1 and Cdc2, leading to G2/M phase arrest.[2][13] In other contexts, it can induce S-phase arrest.[10][14]

Other Key Signaling Pathways

-

MAPK Pathway: NCTD activates extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK), which are involved in mediating its apoptotic effects.[12][15]

-

TRAF5/NF-κB Pathway: In colorectal cancer, NCTD has been found to regulate the TRAF5/NF-κB signaling pathway.[7]

-

c-Met/Akt/mTOR Pathway: NCTD can suppress the c-Met/Akt/mTOR pathway in human osteosarcoma cells.[2][14]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of NCTD on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of NCTD (e.g., 0, 10, 20, 40, 80, 160, 320 µM) for different time points (e.g., 24, 48, 72 hours).[7][9][16]

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control. The IC50 value can be determined by plotting cell viability against the log of the NCTD concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after NCTD treatment.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

-

Seed cells in a 6-well plate and treat with different concentrations of NCTD for a specified time (e.g., 24 or 48 hours).[7]

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. The cell population can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

Objective: To determine the effect of NCTD on the distribution of cells in different phases of the cell cycle.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Protocol:

-

Treat cells with NCTD as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.

-

Wash the cells to remove the ethanol and resuspend them in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by NCTD.

Protocol:

-

Lyse NCTD-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a promising anti-cancer agent with well-defined biological activities and molecular targets. Its ability to inhibit protein phosphatases PP1 and PP2A triggers a cascade of signaling events that culminate in the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research may focus on the development of more potent and selective NCTD analogs and their evaluation in preclinical and clinical settings.

References

- 1. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Norcantharidin analogues: synthesis, anticancer activity and protein phosphatase 1 and 2A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploiting protein phosphatase inhibitors based on cantharidin analogues for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Norcantharidin inhibits the malignant progression of cervical cancer by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. ajol.info [ajol.info]

- 12. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer activity and mechanisms of norcantharidin-Nd3II on hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Norcantharidin inhibits proliferation and promotes apoptosis via c‐Met/Akt/mTOR pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Norcantharidin triggers apoptotic cell death in non-small cell lung cancer via a mitophagy-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Norcantharidin: From Ancient Blister Beetles to Modern Anticancer Agent

A Comprehensive Technical Guide on the Discovery, History, and Analogs of Norcantharidin (B1212189)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of norcantharidin (NCTD), a significant small molecule in cancer research. We will delve into its historical roots, the evolution of its synthesis, its mechanism of action, and the development of its analogs. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

A Historical Odyssey: The Origins of Norcantharidin

The story of norcantharidin begins not in a modern laboratory, but in ancient medicinal practices. For over two millennia, the dried bodies of blister beetles, particularly those of the Mylabris genus, were used in traditional Chinese medicine to treat a variety of ailments, including what was described as "abdominal mass," likely referring to tumors.[1] The active compound responsible for the therapeutic and toxic effects of these beetles was identified as cantharidin (B1668268).

While cantharidin demonstrated potent anticancer properties, its clinical application was severely limited by its significant toxicity, particularly to the gastrointestinal and urinary tracts.[2] This challenge spurred the development of a less toxic derivative. By removing the two methyl groups from the cantharidin molecule, scientists synthesized norcantharidin (exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride).[1][3] This structural modification successfully reduced the compound's toxicity while retaining, and in some cases enhancing, its antitumor efficacy.[3][4] Norcantharidin has since been used clinically in China for the treatment of various cancers, including those of the liver, esophagus, and stomach.[1]

Synthesis of Norcantharidin and Its Analogs

The primary synthesis of norcantharidin is achieved through a Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640), followed by catalytic hydrogenation.[5] This method provides a straightforward and efficient route to the core structure of norcantharidin.